Cas no 2225144-40-9 (ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride)

Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride is a synthetic organic compound featuring a pyrazine moiety and an ester-functionalized amino acid backbone. This hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research applications. The pyrazine ring contributes to its potential as a building block for heterocyclic compounds, while the ethyl ester group offers versatility in further derivatization. Its well-defined structure ensures reproducibility in synthetic pathways, and its purity is critical for studies involving peptide mimetics or drug discovery. The compound’s balanced hydrophilicity and lipophilicity may facilitate membrane permeability in bioactive molecule design.
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride structure
2225144-40-9 structure
Product Name:ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
CAS No:2225144-40-9
MF:C10H16ClN3O2
MW:245.705941200256
CID:5184326
PubChem ID:137964257
Update Time:2025-06-10

ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrazinebutanoic acid, α-amino-, ethyl ester, hydrochloride (1:1)
    • ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
    • Inchi: 1S/C10H15N3O2.ClH/c1-2-15-10(14)9(11)4-3-8-7-12-5-6-13-8;/h5-7,9H,2-4,11H2,1H3;1H
    • InChI Key: AVTAURLRDFXQSV-UHFFFAOYSA-N
    • SMILES: C(C1=NC=CN=C1)CC(N)C(=O)OCC.Cl

ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1721077-0.05g
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9
0.05g
$312.0 2023-09-20
Enamine
EN300-1721077-0.1g
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9
0.1g
$466.0 2023-09-20
Enamine
EN300-1721077-0.25g
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9
0.25g
$666.0 2023-09-20
Enamine
EN300-1721077-0.5g
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9
0.5g
$1046.0 2023-09-20
Enamine
EN300-1721077-1.0g
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9
1g
$1343.0 2023-06-04
Enamine
EN300-1721077-2.5g
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9
2.5g
$2631.0 2023-09-20
Enamine
EN300-1721077-5.0g
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9
5g
$3894.0 2023-06-04
Enamine
EN300-1721077-10.0g
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9
10g
$5774.0 2023-06-04
Chemenu
CM444295-250mg
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9 95%+
250mg
$731 2023-03-24
Chemenu
CM444295-500mg
ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride
2225144-40-9 95%+
500mg
$1139 2023-03-24

ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride Related Literature

Additional information on ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride

Research Brief on Ethyl 2-amino-4-(pyrazin-2-yl)butanoate Hydrochloride (CAS: 2225144-40-9)

Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride (CAS: 2225144-40-9) is a synthetic compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazine and amino acid ester functionalities, has recently emerged as a key intermediate in the development of novel therapeutic agents. The compound's unique structural features make it a promising candidate for further exploration in drug discovery, particularly in the context of targeted therapies and enzyme inhibition.

Recent studies have focused on the synthesis and characterization of ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride, with particular attention to its potential applications in medicinal chemistry. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. These efforts have laid the groundwork for subsequent investigations into its biological activity and pharmacological properties.

In the context of drug development, ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride has shown promise as a building block for more complex molecules. Its structural versatility allows for various modifications, making it a valuable scaffold for the design of potential drug candidates. Recent publications have highlighted its role in the synthesis of compounds targeting specific enzymes and receptors, particularly in the areas of oncology and infectious diseases.

One of the most significant findings in recent research involves the compound's potential as a precursor in the development of kinase inhibitors. Preliminary in vitro studies have demonstrated that derivatives of ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride exhibit selective inhibition against certain protein kinases, suggesting possible applications in cancer therapy. These findings have spurred further investigation into structure-activity relationships and optimization strategies for improved potency and selectivity.

The pharmacological evaluation of ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride and its derivatives has revealed interesting pharmacokinetic properties. Recent studies have examined the compound's metabolic stability, membrane permeability, and potential for oral bioavailability. These investigations are crucial for assessing its suitability as a lead compound in drug discovery programs and for guiding further structural modifications.

From a synthetic chemistry perspective, researchers have developed novel and efficient routes for the production of ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride. Recent advancements have focused on optimizing reaction conditions to improve yields and purity while reducing environmental impact. These methodological improvements are particularly important for scaling up production to meet the demands of preclinical and clinical studies.

Looking forward, ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride continues to attract attention as a versatile intermediate in medicinal chemistry. Ongoing research aims to explore its potential in various therapeutic areas, including neurodegenerative diseases and metabolic disorders. The compound's unique structural features and demonstrated biological activity position it as a valuable tool for drug discovery and development in the chemical biology and pharmaceutical fields.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.